1-Ethylpiperidin-4-amine hydrochloride
Overview
Description
1-Ethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-4-amine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
1-Ethylpiperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Piperidine: A parent compound with similar structural features but lacks the ethylamine group.
4-Aminopiperidine: Similar structure but without the ethyl substitution.
N-Ethylpiperidine: Similar to 1-ethylpiperidin-4-amine but with different substitution patterns
Uniqueness: 1-Ethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethylpiperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDKAWSIJVQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-58-9 | |
Record name | 4-Piperidinamine, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534595-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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